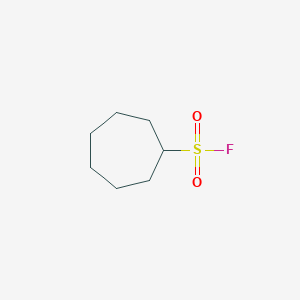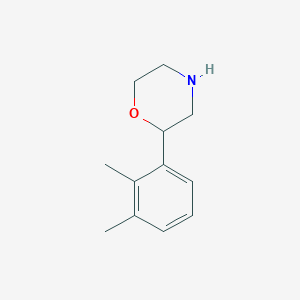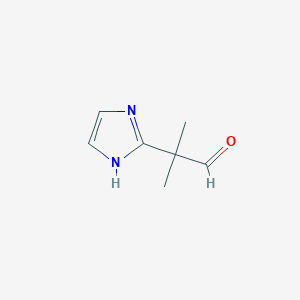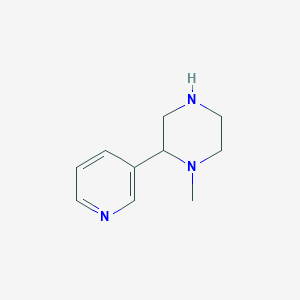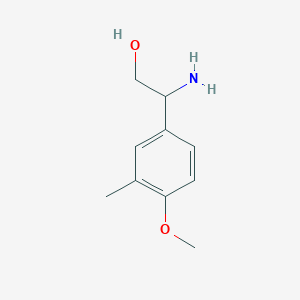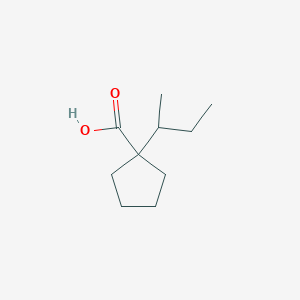
1-(Sec-butyl)cyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Sec-butyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a sec-butyl group and a carboxylic acid group. This compound is part of the broader family of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the carboxylic acid group imparts unique chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid can be synthesized through several methods:
Carboxylation of Cyclopentene: This method involves the reaction of cyclopentene with carbon dioxide under high pressure and temperature, using a suitable catalyst.
Oxidation of Cyclopentanol: Cyclopentanol can be oxidized using strong oxidizing agents such as chromic acid or potassium permanganate to yield the carboxylic acid.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Sec-butyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized under strong conditions.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with other functional groups through reactions such as halogenation.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of light or a catalyst.
Major Products:
Oxidation: Further oxidized carboxylic acids or ketones.
Reduction: Corresponding alcohols.
Substitution: Halogenated cyclopentane derivatives.
Applications De Recherche Scientifique
1-(Sec-butyl)cyclopentane-1-carboxylic acid finds applications in various scientific domains:
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the synthesis of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Sec-butyl)cyclopentane-1-carboxylic acid is primarily influenced by its carboxylic acid group, which can participate in hydrogen bonding and other interactions with biological molecules. The sec-butyl group may also affect the compound’s hydrophobicity and overall molecular interactions. Specific molecular targets and pathways would depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid: Lacks the sec-butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
Cyclohexanecarboxylic acid: Contains a six-membered ring, which can influence its chemical properties and reactivity.
Uniqueness: 1-(Sec-butyl)cyclopentane-1-carboxylic acid is unique due to the presence of both the sec-butyl group and the cyclopentane ring, which together impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
1-butan-2-ylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C10H18O2/c1-3-8(2)10(9(11)12)6-4-5-7-10/h8H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
ZTFDHMHABAZNBW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1(CCCC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


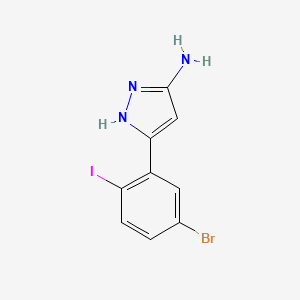
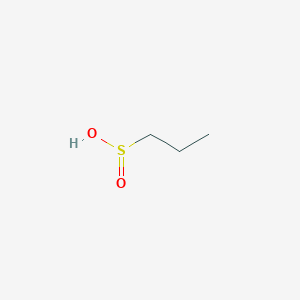
![1-Oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13617189.png)
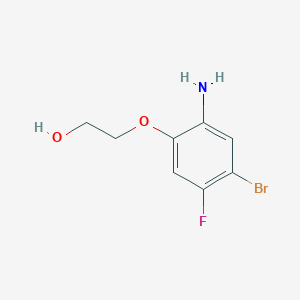

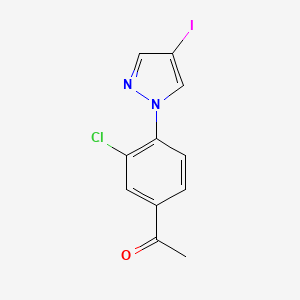
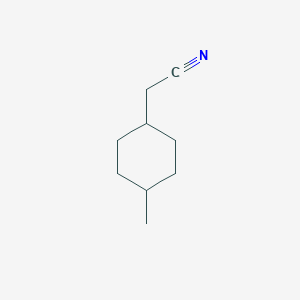
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)
